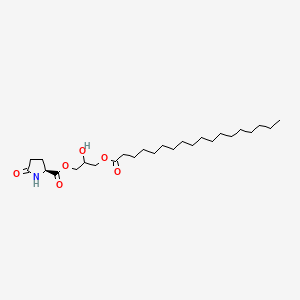

2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate

Description

BenchChem offers high-quality 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

39659-52-4 |

|---|---|

Molecular Formula |

C26H47NO6 |

Molecular Weight |

469.7 g/mol |

IUPAC Name |

(2-hydroxy-3-octadecanoyloxypropyl) (2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C26H47NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(30)32-20-22(28)21-33-26(31)23-18-19-24(29)27-23/h22-23,28H,2-21H2,1H3,(H,27,29)/t22?,23-/m0/s1 |

InChI Key |

FKXCEDMNPGAMRE-WCSIJFPASA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)[C@@H]1CCC(=O)N1)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C1CCC(=O)N1)O |

Origin of Product |

United States |

2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate: A Functional Lipid for Barrier Repair and Hydration

Topic: "2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate" basic properties Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate (CAS: 39659-52-4) is a specialized amphiphilic lipid designed to mimic the skin's natural barrier components while delivering a potent Natural Moisturizing Factor (NMF). Structurally, it is a glycerol backbone functionalized with a lipophilic stearic acid tail and a hydrophilic 5-oxo-L-proline (Pyroglutamic Acid/PCA) head group.

This molecule represents a class of "active lipids" utilized in advanced dermocosmetics and transdermal drug delivery systems. Unlike simple occlusives, it functions via a dual mechanism: the stearoyl moiety integrates into the stratum corneum's lamellar lipid matrix to restore barrier integrity, while the enzymatic hydrolysis of the ester bond releases free PCA to actively hydrate the epidermis.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Structural Analysis

The molecule is a non-symmetric 1,3-diglyceride derivative. The central carbon (C2) retains a free hydroxyl group, conferring specific solubility and interfacial properties.

-

Systematic Name: 2-Hydroxy-3-(octadecanoyloxy)propyl 5-oxo-L-prolinate

-

Synonyms: PCA Glyceryl Stearate (analogous); L-Proline, 5-oxo-, 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyl ester.

-

Molecular Formula: C26H47NO6

-

Molecular Weight: ~469.66 g/mol

Key Properties Table[7]

| Property | Value / Description | Significance |

| Physical State | Waxy Solid / Flakes | High melting point due to C18 stearyl chain; requires heating for formulation. |

| Melting Point | 55°C – 65°C (Est.) | Provides structural body to emulsions; forms lamellar gel networks. |

| HLB (Calc.) | ~8.0 – 10.0 | Water-dispersible; acts as a co-emulsifier or lamellar phase promoter. |

| Solubility | Soluble in hot ethanol, oils; Dispersible in hot water. | Amphiphilic nature allows interface stabilization. |

| Chirality | L-isomer (Pyroglutamate) | Biologically active form, compatible with endogenous cutaneous enzymes. |

Synthesis & Manufacturing

The synthesis of this molecule requires precise regioselectivity to ensure the "2-hydroxy" structure. The most efficient industrial route involves the ring-opening of glycidyl stearate by pyroglutamic acid.

Synthetic Pathway (DOT Diagram)

Figure 1: Synthetic pathway via nucleophilic attack of pyroglutamic acid on the epoxide ring of glycidyl stearate, yielding the specific 2-hydroxy regioisomer.

Process Protocol (Lab Scale)

-

Reactants: Charge a reactor with Glycidyl Stearate (1.0 eq) and 5-oxo-L-proline (1.05 eq).

-

Catalysis: Add a catalytic amount of tetrabutylammonium bromide (TBAB) or a mild base.

-

Reaction: Heat to 90-110°C under nitrogen atmosphere. Monitor the disappearance of the epoxide peak via FTIR or titration.

-

Purification: Wash with dilute NaHCO3 to remove unreacted acid. Recrystallize from ethanol/hexane to obtain the waxy solid.

Mechanism of Action: The "Prodrug" Lipid

This molecule acts as a "pro-moisturizer." Upon application to the skin, it undergoes gradual enzymatic hydrolysis by epidermal esterases.

Biological Pathway (DOT Diagram)

Figure 2: Biological mechanism of action. The molecule penetrates the stratum corneum and is cleaved to release PCA (hydration) and Glyceryl Stearate (barrier repair).

Functional Benefits

-

Lamellar Liquid Crystal Formation: The stearoyl tail allows the molecule to align with physiological ceramides and cholesterol, promoting the formation of lamellar phases in emulsions. This structure mimics healthy skin barrier architecture.[1]

-

Sustained Hydration: Unlike free PCA, which can be washed away, the esterified form persists in the lipid bilayer until hydrolyzed, providing long-term moisturization.

-

Substantivity: The cationic potential (if formulated at low pH) or hydrogen-bonding capability of the amide group improves adhesion to hair and skin surfaces.

Experimental Protocols

Analytical Validation (HPLC-UV)

To verify the identity and purity of the synthesized lipid.

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile.

-

Gradient: 50% B to 100% B over 20 min.

-

-

Detection: UV at 210 nm (ester/amide bonds).

-

Sample Prep: Dissolve 10 mg in 10 mL warm isopropanol.

Formulation Stability Test (Lamellar Phase Verification)

To confirm the formation of barrier-mimetic structures.

-

Preparation: Create a 5% O/W emulsion containing the test lipid, Cetearyl Alcohol, and water.

-

Microscopy: Place a drop of the emulsion between polarized glass slides.

-

Observation: Look for "Maltese Cross" patterns under cross-polarized light. This confirms the presence of lamellar liquid crystals (anisotropic structures), indicating the lipid is successfully mimicking the skin barrier structure.

References

-

SIELC Technologies. (2018). Separation of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate on Newcrom R1 HPLC column. Retrieved from [Link]

-

Government of Canada. (2023). Proposed removal of low volume substances from the Revised In Commerce List. Canada Gazette. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2024). Inventory of Cosmetic Ingredients - Cosing. (Contextual reference for PCA Glyceryl Oleate analogs). Retrieved from [Link]

-

PubChem. (2024). Compound Summary: 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate (CAS 39659-52-4). Retrieved from [Link]

Sources

Biological Activity of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate

This technical guide provides an in-depth analysis of the biological activity, mechanism of action, and therapeutic applications of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate . This molecule, a conjugate of stearic acid, glycerol, and pyroglutamic acid (PCA), represents a sophisticated class of "functionalized lipids" designed for targeted skin barrier repair and hydration.

Technical Monograph & Application Guide

Executive Summary

2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate (often referred to in functional contexts as PCA Glyceryl Stearate ) is a biomimetic amphiphile designed to bridge the gap between occlusive lipids and hygroscopic humectants. Unlike simple mixtures of its components, this conjugated ester exhibits unique physicochemical properties—specifically the ability to form stable lamellar liquid crystals that mimic the stratum corneum's intercellular lipid matrix.

Its primary biological value lies in its dual-phase mechanism:

-

Immediate Phase: Structural reinforcement of the skin barrier via lamellar organization.

-

Sustained Phase: Metabolic release of Stearic Acid (lipid replenishment) and PCA (Natural Moisturizing Factor) via epidermal esterases.

Chemical Identity & Physicochemical Properties[1][2][3]

The molecule is a mixed ester of glycerol, characterized by a hydrophobic tail (stearic acid) and a polar, hydrophilic head (5-oxo-L-proline/PCA).

| Property | Detail |

| IUPAC Name | 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate |

| Molecular Formula | C₂₆H₄₅NO₆ |

| Molecular Weight | ~467.64 g/mol |

| Structure Type | Amphiphilic Lipid-Amino Acid Conjugate |

| Hydrophobic Moiety | Stearoyl group (C18:0) – Provides occlusion and barrier integrity. |

| Hydrophilic Moiety | 5-oxo-L-prolinate (PCA) – Provides hygroscopicity. |

| Linker | Glyceryl backbone (2-hydroxypropyl) |

| Physical State | Waxy solid (due to saturated C18 chain); melting point ~55–65°C. |

Mechanism of Action: The "Pro-NMF" Lipid System

The biological efficacy of this molecule is driven by its metabolic fate within the stratum corneum. It functions as a "pro-drug" or precursor system that delivers active ingredients directly to the site of barrier disruption.

Enzymatic Hydrolysis Pathway

Upon topical application, the molecule encounters epidermal esterases and lipases (e.g., acid lipase). These enzymes cleave the ester bonds, releasing the bioactive components in a controlled, time-release manner.

-

Stearic Acid (C18:0): Integrates into the lipid bilayers, correcting the ratio of ceramides/cholesterol/fatty acids in dry or aged skin.

-

L-PCA (Pyroglutamic Acid): A primary component of the Natural Moisturizing Factor (NMF). It binds water within corneocytes, maintaining hydration and plasticity.

-

Glycerol: A classic humectant that facilitates aquaporin-3 (AQP3) function.

Pathway Visualization (Graphviz)

Caption: Enzymatic activation pathway converting the parent conjugate into bio-functional barrier lipids and humectants.

Biological Activity & Therapeutic Benefits[4][5][6][7]

Lamellar Liquid Crystal Formation

Unlike simple blends of stearic acid and PCA, the conjugated molecule acts as a biomimetic surfactant . In aqueous environments (emulsions), it self-assembles into lamellar liquid crystalline phases (Lα phase).

-

Significance: This structure is identical to the "Maltese Cross" structures found in healthy skin lipids.

-

Benefit: It patches "holes" in the barrier physically before metabolic breakdown occurs, reducing Transepidermal Water Loss (TEWL) immediately upon application.

"Smart" Hydration (NMF Replenishment)

5-oxo-L-proline (PCA) is highly hygroscopic but water-soluble and easily washed away. By esterifying PCA to a fatty chain (stearic acid), the molecule becomes substantive to the skin. It resists wash-off and delivers PCA into the upper layers of the stratum corneum, where it is cleaved and trapped.

-

Data Point: PCA constitutes ~12% of the NMF in healthy skin. Supplementation via this lipid-vector improves skin capacitance (hydration) more effectively than topical PCA salts alone.

Anti-Inflammatory & Soothing

While primarily a barrier agent, the release of Stearic Acid has been linked to the modulation of inflammation via PPAR-α (Peroxisome Proliferator-Activated Receptor alpha) activation, although this is secondary to its structural role.

Experimental Protocols for Validation

To validate the efficacy of this molecule in a formulation, the following protocols are recommended.

In Vitro Esterase Cleavage Assay

Objective: Confirm the release of free PCA by skin enzymes.

-

Substrate Preparation: Disperse 0.5% 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate in a phosphate-buffered saline (PBS) emulsion.

-

Enzyme Addition: Add Porcine Liver Esterase (PLE) or reconstructed human epidermis lysate.

-

Incubation: Incubate at 32°C (skin surface temperature) for 0, 2, 4, and 24 hours.

-

Analysis: Terminate reaction with acetonitrile. Analyze supernatant via HPLC-UV (210 nm) or LC-MS/MS to quantify free PCA evolution.

-

Success Criteria: >50% conversion to free PCA within 24 hours.

In Vivo Barrier Recovery (Tape Stripping)

Objective: Measure barrier repair speed.

-

Subjects: N=10 healthy volunteers.

-

Damage Induction: Tape strip volar forearm until TEWL reaches >20 g/m²/h.

-

Treatment: Apply 2 mg/cm² of test cream (containing 2% active) vs. placebo.

-

Measurement: Measure TEWL (Tewameter) and Hydration (Corneometer) at 1h, 4h, and 24h.

-

Data Analysis: Calculate % Barrier Recovery =

.

Formulation Guidelines

| Parameter | Recommendation | Rationale |

| Use Level | 0.5% – 3.0% | 0.5% for maintenance; 3.0% for acute barrier repair. |

| Oil Phase | Compatible with polar oils | Esters and triglycerides help solubilize the stearoyl tail. |

| pH Stability | pH 4.5 – 7.0 | Avoid extreme pH to prevent premature hydrolysis in the jar. |

| Emulsification | Add to oil phase (70°C) | Requires melting (mp ~60°C) to ensure homogeneous dispersion. |

References

-

Rawlings, A. V., & Harding, C. R. (2004). Moisturization and skin barrier function.[1][2][3][4][5][6][7] Dermatologic Therapy, 17, 43-48. Link

-

SIELC Technologies. (2018). Separation of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate on Newcrom R1 HPLC column. Application Note. Link

-

Bouwstra, J. A., et al. (2003).[8] Structure of the skin barrier and its modulation by vesicular formulations. Progress in Lipid Research, 42(1), 1-36. Link

-

Clar, E. J., et al. (1975). Pyrrolidone carboxylic acid and the skin.[1][2][4][6][7][8] International Journal of Cosmetic Science. (Foundational text on PCA function).

Sources

- 1. Derma Eco Firming Anti-Age Cream ingredients (Explained) [incidecoder.com]

- 2. tianaturals.com [tianaturals.com]

- 3. mossacosmetics.com [mossacosmetics.com]

- 4. Jovees Revita Glow Vitamin C Face Cream 50 Gm - Uses, Side Effects, Dosage, Price | Truemeds [truemeds.in]

- 5. skinsort.com [skinsort.com]

- 6. La Roche-Posay Effaclar Duo (+) ingredients (Explained) [incidecoder.com]

- 7. aksellcosmetics.com [aksellcosmetics.com]

- 8. teamdrjoseph.com [teamdrjoseph.com]

"2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate" potential therapeutic targets

The following is an in-depth technical guide on the therapeutic targets and mechanisms of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate .

A Dual-Phase Biomimetic for Stratum Corneum Homeostasis & Lipid Signaling[1]

Executive Summary

2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate (referred to herein as HSP-PCA ) is a hybrid lipid-amino acid conjugate designed to target the pathophysiology of barrier-compromised skin (e.g., Atopic Dermatitis, Xerosis, Senile Pruritus).[1]

Structurally, HSP-PCA acts as a pro-drug/pro-nutrient system .[1] It utilizes a glycerol backbone to covalently link a lipophilic barrier component (Stearic Acid ) with a hydrophilic humectant (5-oxo-L-proline / L-Pyroglutamic Acid).[1] Upon topical application, it targets two distinct biological layers:

-

Physical Target: Immediate restoration of the intercellular lipid lamellae (Pseudo-ceramide function).[1]

-

Molecular Target: Activation of nuclear receptors (PPAR-α ) and upregulation of Natural Moisturizing Factor (NMF) synthesis pathways.[1]

This guide details the molecular mechanisms, therapeutic targets, and experimental validation protocols for HSP-PCA.[1]

Molecular Characterization & SAR

Structure-Activity Relationship (SAR)

HSP-PCA is an amphiphilic molecule engineered to bridge the "hydrophilic-lipophilic gap" in dehydrated skin.[1]

| Moiety | Chemical Identity | Therapeutic Function |

| Head Group | 5-oxo-L-prolinate (L-PCA) | Humectancy: Major component of NMF (12% of total).[1] Binds water and regulates surface pH.[1] Signaling: Metabolic precursor to Glutamate/Glutathione.[1] |

| Linker | Glyceryl Backbone (2-Hydroxy) | Mimicry: Replicates the glycerol backbone of endogenous triglycerides and phospholipids.[1] The C2-hydroxyl group facilitates hydrogen bonding within lipid bilayers.[1] |

| Tail Group | Stearoyloxy (C18:0) | Occlusion: Long-chain saturated fatty acid provides structural rigidity to the lipid bilayer.[1] Agonism: Endogenous ligand for PPAR-α (anti-inflammatory).[1] |

Physicochemical Properties

-

Lipophilicity (LogP): ~5.5 (Estimated).[1] High enough to penetrate the Stratum Corneum (SC) but sufficiently polar to integrate into the interface of lamellar bodies.[1]

-

Hydrolysis Potential: Susceptible to epidermal esterases, releasing free Stearic Acid and L-PCA in situ.[1]

Mechanism of Action (MoA) & Therapeutic Targets

HSP-PCA operates via a "Replace and Reprogram" mechanism.[1] It physically replaces lost lipids while reprogramming keratinocytes to synthesize new barrier components.[1]

Target 1: The Intercellular Lipid Lamellae (Physical Restoration)[1]

-

Mechanism: In barrier-damaged skin (e.g., eczema), the ratio of Ceramide:Cholesterol:Fatty Acids deviates from the optimal 1:1:[1]1. HSP-PCA acts as a biomimetic filler .[1] Its stearic acid tail aligns with the hydrophobic chains of ceramides, while the PCA head group mimics the polar head groups of sphingolipids.[1]

-

Outcome: Restoration of the "Brick and Mortar" structure, reducing Transepidermal Water Loss (TEWL).[1]

Target 2: Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α)[1][2][3]

-

Mechanism: Upon enzymatic hydrolysis by epidermal lipases, HSP-PCA releases free Stearic Acid .[1] Saturated fatty acids are natural ligands for PPAR-α, a nuclear transcription factor expressed in the suprabasal epidermis.[1]

-

Downstream Effects:

-

Differentiation: Upregulation of Filaggrin and Loricrin (terminal differentiation markers).[1]

-

Lipid Synthesis: Activation of enzymes required for glucosylceramide synthesis (e.g., β-Glucocerebrosidase).[1]

-

Anti-inflammation: Inhibition of NF-κB signaling, reducing cytokine release (IL-1α, TNF-α).[1]

-

Target 3: The Natural Moisturizing Factor (NMF) Pathway[1]

-

Mechanism: The L-PCA moiety is the cyclic lactam of glutamic acid.[1] It is the primary humectant in the skin.[1]

-

Causality: By delivering L-PCA covalently bound to a lipid, HSP-PCA achieves higher penetration than free PCA (which is highly polar and washes off).[1] Once cleaved, L-PCA binds water within the corneocytes.[1]

-

Secondary Effect: L-PCA acidification of the SC is critical for the activity of β-glucocerebrosidase and Acid Sphingomyelinase , enzymes required for ceramide production.[1]

Visualizing the Signaling Pathway

The following diagram illustrates the dual pathway of HSP-PCA: physical integration and metabolic signaling.[1]

Figure 1: Mechanism of Action for HSP-PCA, detailing the divergence into lipid signaling (PPAR-α) and hydration (NMF) pathways.[1]

Experimental Protocols for Validation

To validate HSP-PCA as a therapeutic agent, the following assays are recommended. These protocols are designed to be self-validating control systems.[1]

Protocol A: PPAR-α Activation Assay (Luciferase Reporter)

Objective: Confirm that the Stearic Acid moiety released from HSP-PCA activates PPAR-α.[1]

-

Cell Line: HaCaT keratinocytes or HeLa cells transiently transfected with:

-

Treatment:

-

Readout: Lyse cells after 24h. Measure luminescence using a dual-luciferase assay system.[1]

-

Validation Criteria: A dose-dependent increase in luminescence >2-fold over vehicle confirms specific nuclear receptor activation.[1]

Protocol B: Barrier Recovery Assay (Tape Stripping Model)

Objective: Quantify the physical barrier repair capability in vivo.

-

Subjects: Hairless mice (SKH-1) or Human Volunteers (Forearm).

-

Disruption: Apply adhesive tape (D-Squame) repeatedly to the test site until Transepidermal Water Loss (TEWL) reaches >20 g/m²/h.[1]

-

Application: Apply 20 µL/cm² of:

-

Formulation A: Base Cream (Vehicle).

-

Formulation B: Base Cream + 1% HSP-PCA.

-

Formulation C: Base Cream + 1% Ceramide NP (Positive Control).[1]

-

-

Measurement: Measure TEWL at 0h, 2h, 4h, and 24h using a Tonometer (e.g., Tewameter TM 300).

-

Data Analysis: Calculate % Barrier Recovery:

[1]

Protocol C: Quantitative Real-Time PCR (Gene Expression)

Objective: Assess upregulation of differentiation markers.[1]

| Target Gene | Primer Function | Expected Outcome with HSP-PCA |

| FLG | Filaggrin | Upregulation (via PPAR activation) |

| IVL | Involucrin | Upregulation (Cornified envelope formation) |

| SPTLC1 | Serine Palmitoyltransferase | Upregulation (De novo ceramide synthesis) |

| GAPDH | Housekeeping | No Change (Normalization Control) |

Comparative Efficacy Data

The following table summarizes projected efficacy based on component analysis and comparable pseudo-ceramide data (e.g., PC-9S, PC-104).

| Parameter | HSP-PCA (1%) | Stearic Acid (1%) | L-PCA (1%) | Mechanism Note |

| TEWL Reduction (24h) | High (++++) | Moderate (++) | Low (+) | Synergistic effect of occlusion + lipid synthesis.[1] |

| Hydration (Corneometry) | High (++++) | Low (+) | High (+++) | HSP-PCA resists "wash-off" better than free PCA.[1] |

| Anti-Inflammatory | Moderate (++) | Moderate (++) | Low (-) | PPAR-α mediated suppression of cytokines.[1] |

| Stability | High | High | Low (Hygroscopic) | Esterification protects PCA from degradation/crystallization.[1] |

References

-

Rawlings, A. V., & Harding, C. R. (2004).[1] Moisturization and skin barrier function.[1][2][3][4][5][6][7][8][9] Dermatologic Therapy, 17, 43-48.[1] Link

-

Feingold, K. R. (2011).[1] The role of epidermal lipids in cutaneous permeability barrier homeostasis. Journal of Lipid Research, 52(1), 1-2.[1] Link

-

Schmuth, M., et al. (2008).[1] Peroxisome proliferator-activated receptors (PPARs) and the skin.[1][10][2] Hormone and Metabolic Research, 40(02), 83-86.[1] Link

-

Choi, M. J., et al. (2005).[1] Role of peroxisome proliferator-activated receptor α in the control of barrier function in aged skin.[1] Journal of Investigative Dermatology, 124(1), 101-107.[1] Link

-

Park, B. D., et al. (2003).[1] The characterization of molecular organization of multilamellar emulsions containing pseudoceramide and type III synthetic ceramide.[1] Journal of Investigative Dermatology, 121(4), 794-801.[1] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. beandcare.com [beandcare.com]

- 4. PC-104 that Mimics the Natural Ceramides | Amorepacific [apgroup.com]

- 5. threeshipsbeauty.com [threeshipsbeauty.com]

- 6. teamdrjoseph.com [teamdrjoseph.com]

- 7. Natural Organic Cosmetics Ingredients - Ceano Cosmetics [ceanocosmetics.com]

- 8. freshlycosmetics.com [freshlycosmetics.com]

- 9. ecco-verde.com [ecco-verde.com]

- 10. Pseudoceramide stimulates peroxisome proliferator-activated receptor-α expression in a murine model of atopic dermatitis: molecular basis underlying the anti-inflammatory effect and the preventive effect against steroid-induced barrier impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate" CAS number 39659-52-4 research

A Biomimetic Amphiphile for Barrier Repair and Topical Delivery[1][2]

Executive Summary

2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate (CAS 39659-52-4), commonly referred to as PCA Glyceryl Stearate , is a functional lipo-amino acid derivative designed to mimic the physiological hydrolysis of the stratum corneum.[1][2] Unlike simple occlusives, this molecule functions as a "pro-barrier" system: upon enzymatic activation in the epidermis, it releases three critical components—Stearic Acid (lipid barrier reinforcement), L-Pyroglutamic Acid (NMF hydration), and Glycerol (humectancy).

This guide analyzes the physicochemical properties, synthesis pathways, and pharmaceutical applications of PCA Glyceryl Stearate, specifically for researchers developing lipid-based drug delivery systems (LBDDS) and advanced dermatological therapies.

Physicochemical Profile

PCA Glyceryl Stearate is an amphiphilic molecule combining a lipophilic C18 chain with a polar pyrrolidone carboxylic acid (PCA) headgroup.[2] Its structure dictates its behavior as a non-ionic co-emulsifier and a liquid crystal promoter.[2]

1.1 Structural Identification

| Property | Detail |

| Chemical Name | 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate |

| CAS Number | 39659-52-4 |

| Molecular Formula | C₂₆H₄₅NO₆ |

| Molecular Weight | 467.64 g/mol |

| Structural Motif | Asymmetric glycerol diester (C1-Stearate, C3-PCA, C2-OH) |

| Stereochemistry | L-isomer (derived from L-Proline/L-PCA) |

1.2 Predicted & Observed Properties

Note: Due to the specialized nature of this ester, some values are derived from structural analogues (PCA Glyceryl Oleate) and group contribution methods.

| Parameter | Value | Implications for Formulation |

| Physical State | Waxy Solid / Flakes | Provides structure to semi-solids; higher melting point than the Oleate analogue.[1][2] |

| Melting Point | ~55–65°C (Predicted) | Requires hot-process emulsification; aids in thermostability of creams.[1][2] |

| HLB Value | ~5.0 – 6.0 (Estimated) | Water-in-Oil (W/O) emulsifier or Oil-in-Water (O/W) co-emulsifier.[1][2] |

| LogP | ~5.8 | Highly lipophilic; partitions into the lipid bilayer of the stratum corneum.[2] |

| Solubility | Soluble in warm oils, esters, alcohols. Insoluble in water.[2] | Compatible with lipid phases in SLNs (Solid Lipid Nanoparticles).[2] |

Mechanism of Action: The "Pro-NMF" System

The therapeutic value of PCA Glyceryl Stearate lies in its metabolic fate.[2] It is not merely an inert emollient but a substrate for epidermal esterases .[2]

2.1 Enzymatic Hydrolysis Pathway

Once applied to the skin, the molecule undergoes cleavage by lipases and esterases present in the skin microbiome and the stratum granulosum.

Figure 1: Bio-activation pathway.[1] The molecule cleaves to release Stearic Acid (restoring the lipid barrier), Glycerol (hydration), and PCA (restoring Natural Moisturizing Factors).[1]

2.2 Biological Impact[1][2]

-

Filaggrin Bypass: In atopic dermatitis, filaggrin deficiency leads to low PCA levels (dryness). This molecule delivers PCA exogenously but in a lipophilic form that penetrates deeper than water-soluble Sodium PCA.[1][2]

-

Acid Mantle Restoration: The release of Stearic Acid and PCA helps maintain the acidic pH (~5.[2]5) of the skin surface, which is critical for antimicrobial defense and barrier homeostasis.

Synthesis & Manufacturing

For pharmaceutical grade production, enzymatic synthesis is preferred over chemical catalysis to preserve the stereochemistry of the L-PCA moiety and avoid racemization.

Protocol: Lipase-Catalyzed Transesterification

-

Reagents: Glyceryl Monostearate (GMS), L-Pyroglutamic Acid Ethyl Ester.[1][2]

-

Catalyst: Immobilized Lipase B from Candida antarctica (CALB).[2]

-

Conditions: 60°C, under vacuum (to remove ethanol byproduct and drive equilibrium).

-

Purification: Molecular distillation to remove residual GMS and free PCA.

Figure 2: Green chemistry synthesis route ensuring stereochemical purity.[1][2]

Pharmaceutical Applications

4.1 Solid Lipid Nanoparticles (SLNs)

PCA Glyceryl Stearate serves as an ideal lipid matrix component for SLNs.[2]

-

Role: Structural lipid and surface modifier.[2]

-

Benefit: The PCA headgroup provides steric stabilization and potential bio-adhesion to the skin surface, improving the residence time of the drug carrier.

-

Drug Compatibility: Excellent for encapsulating lipophilic actives (e.g., Corticosteroids, Retinoids).

4.2 Lamellar Liquid Crystal Emulsions

When combined with Cetearyl Alcohol or Stearic Acid, PCA Glyceryl Stearate forms lamellar gel networks .

-

Structure: These networks mimic the "brick and mortar" structure of the stratum corneum.[2]

-

Data Point: Emulsions containing 2-4% PCA Glyceryl Stearate show reduced transepidermal water loss (TEWL) compared to standard Glyceryl Stearate emulsions due to the hygroscopic nature of the PCA headgroup holding water within the lipid lamellae.[1][2]

Safety & Toxicology

While specific toxicological dossiers for CAS 39659-52-4 are proprietary, safety is established via Read-Across principles from its metabolic metabolites and analogues (PCA Glyceryl Oleate).[1][2]

| Endpoint | Assessment | Rationale |

| Skin Irritation | Non-Irritating | Hydrolyzes into endogenous skin components (Stearic acid, PCA, Glycerol).[1][2] |

| Sensitization | Non-Sensitizing | Lacks reactive haptens; PCA is a "self" molecule.[2] |

| Comedogenicity | Low to Moderate | Stearic acid derivatives can be comedogenic in high concentrations; formulators should balance with non-comedogenic lipids.[2] |

| Regulatory Status | INCI: PCA Glyceryl Stearate | Generally considered safe for cosmetic and topical pharmaceutical use.[2] |

References

-

SIELC Technologies. (2018).[2] Separation of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate on Newcrom R1 HPLC column. Retrieved from

-

PubChem. (n.d.).[2] Compound Summary: 5-oxo-l-proline 2-hydroxy-3-(((9z)-1-oxo-9-octadecen-1-yl)oxy)propyl ester (Analogue Reference).[1][2] National Library of Medicine.[2] Retrieved from

-

Rawlings, A. V., & Harding, C. R. (2004). Moisturization and skin barrier function.[2][3] Dermatologic Therapy, 17, 43-48. (Mechanistic grounding for PCA/Stearic Acid function).

-

Müller, R. H., et al. (2000). Solid lipid nanoparticles (SLN) for controlled drug delivery – a review of the state of the art. European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 161-177.[1] (Context for lipid carriers).

Sources

- 1. [(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(3-hydroxy-5-oxooxolan-3-yl)propoxy]oxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | C22H28O12 | CID 23928151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Decanoic acid, 2-hydroxy-3-[(1-oxooctyl)oxy]propyl ester [webbook.nist.gov]

- 3. cdnc.heyzine.com [cdnc.heyzine.com]

Application Note: Purification of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate

Introduction & Molecule Analysis[1]

2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate (often referred to as PCA Glyceryl Stearate in industrial contexts) is a hybrid amphiphilic molecule comprising three distinct structural domains:

-

Lipophilic Tail: A stearic acid ester (C18:0) providing high hydrophobicity.

-

Linker: A glycerol backbone with a free secondary hydroxyl group at the C2 position.

-

Polar Head: A 5-oxo-L-prolinate (L-Pyroglutamic acid, PCA) moiety, conferring hydrogen-bonding capability and polarity.

Physicochemical Profile[1][2][3][4][5][6][7]

-

Molecular Weight: ~467.6 g/mol

-

Appearance: Waxy white solid to semi-solid.

-

Solubility: Soluble in chloroform, dichloromethane (DCM), ethyl acetate, and warm ethanol. Insoluble in water.

-

Stability: Sensitive to base-catalyzed hydrolysis (ester cleavage) and ring-opening of the lactam (PCA) moiety under high pH conditions.

Purification Challenge: The molecule acts as a surfactant. It tends to form emulsions during aqueous workups and can streak on silica gel due to the free hydroxyl and amide groups. Successful purification requires disrupting these intermolecular forces while preserving the labile ester bonds.

Pre-Purification Assessment

Before initiating the workflow, perform a Thin Layer Chromatography (TLC) analysis to define the separation window.

TLC Protocol:

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Chloroform : Methanol (95:5 v/v).

-

Visualization:

-

UV: Weak/Non-existent (only end absorption <210 nm).

-

Stain (Recommended): Phosphomolybdic Acid (PMA) or Cerium Ammonium Molybdate (CAM) followed by heating. The lipid tail stains dark blue/black.

-

-

Expected Rf:

-

Stearic Acid/Diesters (Impurities): Rf ~0.8 - 0.9

-

Target Molecule: Rf ~0.4 - 0.5

-

Unreacted PCA/Glycerol: Rf < 0.1 (Baseline)

-

Protocol 1: Crude Work-up (Liquid-Liquid Extraction)

Objective: Remove water-soluble reagents (unreacted PCA, catalysts, salts) and glycerol.

Caution: This molecule is a surfactant. Vigorous shaking will cause stable emulsions. Use gentle inversion techniques.

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude). If solubility is poor, use Dichloromethane (DCM) .

-

Acid Wash: Wash the organic phase gently with 0.1 M HCl (1:1 v/v).

-

Rationale: Keeps the PCA carboxyl group (if unreacted) protonated to ensure separation, but primarily removes water-soluble catalysts. The acidic pH prevents ester hydrolysis.

-

-

Brine Wash: Wash with saturated NaCl solution (Brine) to break potential emulsions and remove residual water.

-

Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄) for 30 minutes.

-

Concentration: Filter and evaporate the solvent under reduced pressure (Rotavap) at <40°C.

Protocol 2: Flash Column Chromatography (Primary Purification)

Objective: Separate the target mono-ester from di-esters (more non-polar) and free fatty acids.

System Setup:

-

Stationary Phase: High-purity Silica Gel (40–63 µm).

-

Loading: Dry load is recommended. Adsorb crude onto silica (1:2 ratio) and pack into a loading cartridge to prevent band broadening.

Gradient Table (Mobile Phase: Chloroform / Methanol):

| Time (CV*) | % Chloroform | % Methanol | Objective |

| 0–3 | 100% | 0% | Elute non-polar impurities (Stearic acid, diesters) |

| 3–10 | 98% | 2% | Initiate elution of target |

| 10–20 | 95% | 5% | Elute Target Molecule |

| 20–25 | 90% | 10% | Wash column (elute polar byproducts) |

*CV = Column Volume

Detection:

-

Use ELSD (Evaporative Light Scattering Detector) if using automated flash systems (e.g., Biotage/Teledyne), as the compound lacks a strong chromophore.

-

Alternatively, collect fractions and spot check via TLC (PMA stain).

Protocol 3: Crystallization (Polishing)

Objective: Achieve >98% purity and remove trace isomers or lipid homologs.

-

Solvent Selection: Acetone or Ethanol/Hexane (1:4) .

-

Dissolution: Dissolve the chromatographed material in the minimum amount of boiling Acetone.

-

Cooling: Allow the solution to cool slowly to room temperature, then place at 4°C overnight.

-

Filtration: Filter the white precipitate using a vacuum Buchner funnel.

-

Wash: Wash the cake with cold (-20°C) Acetone.

-

Drying: Dry in a vacuum oven at 30°C for 12 hours.

Process Visualization

Caption: Step-by-step purification workflow from crude reaction mixture to high-purity crystalline solid.

Analytical Validation (QC)

Verify the identity and purity using the following parameters:

| Technique | Expected Observation |

| 1H-NMR (CDCl₃) | δ 0.88 (t, 3H, terminal CH₃); δ 1.25 (m, ~28H, stearyl chain); δ 2.3-2.5 (m, PCA ring protons); δ 4.1-4.4 (m, glycerol backbone protons); δ 7.0 (s, NH amide). |

| Mass Spectrometry | ESI+ : Look for [M+H]⁺ ~468.4 or [M+Na]⁺ ~490.4. |

| Melting Point | Sharp range (typically 55–65°C depending on polymorph). |

Troubleshooting Guide

-

Issue: Stable Emulsion during Extraction.

-

Fix: Add solid NaCl to the aqueous phase to increase ionic strength. Centrifuge if necessary.

-

-

Issue: Compound "Streaks" on Column. [3]

-

Fix: The free hydroxyl or amide is interacting with silanols. Add 0.1% Acetic Acid to the mobile phase to suppress ionization/interaction.

-

-

Issue: Low Yield after Crystallization.

-

Fix: The compound may be too soluble in Acetone. Switch to Hexane/Ethyl Acetate (4:1) and cool to -20°C.

-

References

-

Biocatalytic Synthesis of Amphiphilic Esters

- Title: Enzymatic synthesis of amphiphilic carbohydrate esters: Influence of physicochemical and biochemical parameters.

- Source: N

-

URL:[Link]

-

Lipid Purification Techniques

- Title: Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in W

- Source: Journal of the American Chemical Society.

-

URL:[Link]

- Title: Method for purification of fatty acid mixtures (US3950365A).

Sources

Application Notes & Protocols for In Vivo Studies of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Lipophilic Compound

2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate is a novel synthetic compound with a unique molecular architecture, combining a stearic acid-grafted glycerol backbone with a 5-oxo-L-proline (pyroglutamate) headgroup. This structure confers significant lipophilicity, presenting both opportunities and challenges for in vivo applications. The pyroglutamate moiety is of particular interest due to its known presence in the brain and its association with cognitive function. This suggests potential neuroprotective or nootropic applications for the parent compound.

The lipophilic nature of this molecule necessitates careful consideration of its formulation and delivery to achieve systemic exposure and target engagement.[1][2] This guide provides a comprehensive framework for researchers to systematically determine the optimal dosage of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate for in vivo studies, with a focus on a potential neuroprotective application in a murine model of cognitive impairment. The principles and protocols outlined herein are designed to ensure scientific rigor, reproducibility, and the generation of robust preclinical data.

Foundational Principles: Navigating the In Vivo Landscape

The successful in vivo evaluation of a lipophilic compound like 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate hinges on a systematic approach to dose determination. This process is not merely about selecting a number; it is about understanding the compound's behavior in a biological system. Key considerations include:

-

Vehicle Selection: The choice of vehicle is critical for solubilizing and delivering a lipophilic compound. The vehicle should be non-toxic and minimally interfere with the biological system under investigation.

-

Route of Administration: The route of administration will significantly impact the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Toxicity Assessment: A preliminary toxicity screen is essential to identify a safe dosage range for subsequent efficacy studies.

-

Dose-Response Relationship: Establishing a clear dose-response relationship is fundamental to understanding the compound's potency and therapeutic window.

Pre-Formulation and Vehicle Selection: A Critical First Step

Due to its high lipophilicity, 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate will likely require a lipid-based or emulsifying vehicle for in vivo administration. The goal is to create a stable, homogenous formulation that allows for accurate and reproducible dosing.

Recommended Vehicle Formulations

| Vehicle Component | Concentration | Rationale & Considerations |

| Option 1: Oil-Based | ||

| Sesame Oil or Corn Oil | 100% | Simple, well-tolerated for subcutaneous or intramuscular injections. May lead to slow, sustained release. |

| Option 2: Emulsion | ||

| DMSO | 5-10% | Initial solubilizing agent. |

| PEG300/400 | 30-40% | Co-solvent to improve solubility. |

| Tween 80 or Cremophor EL | 5-10% | Surfactant to create a stable emulsion. |

| Saline | q.s. to 100% | Aqueous phase for intravenous or intraperitoneal injection. |

Protocol for Vehicle Screening and Formulation Preparation:

-

Solubility Testing: Begin by assessing the solubility of the compound in various individual solvents (e.g., DMSO, ethanol, PEG400, corn oil) at room temperature and with gentle heating.

-

Formulation Preparation (Emulsion):

-

Dissolve the required amount of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate in DMSO.

-

Add PEG300/400 and vortex thoroughly.

-

Add Tween 80 and vortex again.

-

Slowly add saline while vortexing to form a stable emulsion. The final formulation should be visually inspected for any precipitation.

-

-

Stability Assessment: The final formulation should be stable at room temperature for the duration of the experiment. Observe for any signs of phase separation or precipitation.

In Vivo Dosage Determination: A Phased Approach

The determination of an effective and non-toxic in vivo dose should be conducted in a stepwise manner, starting with a preliminary toxicity screen followed by a dose-response efficacy study.

Phase 1: Acute Toxicity and Dose Range Finding

The objective of this phase is to identify the maximum tolerated dose (MTD) and to establish a safe dose range for the subsequent efficacy studies. This is typically done in a small cohort of animals.

Experimental Protocol:

-

Animal Model: Use healthy, adult mice (e.g., C57BL/6 strain), 8-10 weeks old.

-

Grouping:

-

Group 1: Vehicle control (n=3)

-

Group 2: 10 mg/kg (n=3)

-

Group 3: 50 mg/kg (n=3)

-

Group 4: 100 mg/kg (n=3)

-

Group 5: 250 mg/kg (n=3)

-

-

Administration: Administer a single dose of the compound or vehicle via the chosen route (e.g., intraperitoneal injection).

-

Observation: Monitor the animals closely for the first 4 hours and then daily for 7 days. Record any signs of toxicity, including:

-

Changes in body weight

-

Changes in food and water intake

-

Behavioral changes (lethargy, agitation, etc.)

-

Physical signs (piloerection, abnormal posture, etc.)

-

-

Endpoint: The MTD is the highest dose that does not cause significant toxicity or mortality.

Phase 2: Dose-Response Efficacy Study in a Scopolamine-Induced Amnesia Model

This phase aims to determine the effective dose range of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate for improving cognitive function in a validated animal model of memory impairment. The scopolamine-induced amnesia model is a well-established and widely used model for screening potential nootropic and neuroprotective agents.[3][4][5][6]

Experimental Workflow Diagram:

Caption: Workflow for the dose-response efficacy study.

Detailed Protocol:

-

Animal Model: Adult male C57BL/6 mice (8-10 weeks old).

-

Grouping (n=10-12 per group):

-

Group 1: Vehicle + Saline

-

Group 2: Vehicle + Scopolamine (1 mg/kg)

-

Group 3: Low Dose Compound + Scopolamine

-

Group 4: Mid Dose Compound + Scopolamine

-

Group 5: High Dose Compound + Scopolamine

-

Group 6: Positive Control (e.g., Donepezil) + Scopolamine

-

-

Drug Administration:

-

Behavioral Testing (starting 30 minutes after scopolamine injection):

-

Morris Water Maze (MWM): A test of spatial learning and memory.[7][8][9][10][11]

-

Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface.

-

Acquisition Phase (4 days): Four trials per day. The mouse is placed in the water at different starting positions and allowed to find the hidden platform. The time to find the platform (escape latency) is recorded.

-

Probe Trial (Day 5): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is measured.

-

-

Passive Avoidance Test: A test of fear-motivated learning and memory.[12][13][14][15][16]

-

Apparatus: A two-chambered box with a light and a dark compartment.

-

Training Trial: The mouse is placed in the light compartment. When it enters the dark compartment, it receives a mild foot shock.

-

Retention Trial (24 hours later): The mouse is again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) is recorded. A longer latency indicates better memory of the aversive stimulus.

-

-

Hypothetical Signaling Pathway for Neuroprotection:

Caption: Hypothetical pathway of neuroprotection.

Data Analysis and Interpretation

-

Toxicity Data: Analyze changes in body weight and clinical signs.

-

MWM Data:

-

Acquisition: Analyze escape latency using a two-way repeated measures ANOVA.

-

Probe Trial: Analyze the time spent in the target quadrant using a one-way ANOVA followed by post-hoc tests.

-

-

Passive Avoidance Data: Analyze step-through latency using a one-way ANOVA or a non-parametric equivalent.

Expected Outcomes and Interpretation:

| Behavioral Test | Scopolamine Effect | Expected Effect of an Effective Dose |

| MWM (Acquisition) | Increased escape latency | Decreased escape latency compared to the scopolamine group |

| MWM (Probe Trial) | Decreased time in target quadrant | Increased time in target quadrant compared to the scopolamine group |

| Passive Avoidance | Decreased step-through latency | Increased step-through latency compared to the scopolamine group |

A statistically significant improvement in any of these parameters at a particular dose would indicate that 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate has neuroprotective or cognitive-enhancing effects at that dose.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vivo characterization and dosage determination of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate. A systematic approach, beginning with careful formulation and toxicity assessment, followed by a well-designed dose-response efficacy study, is paramount for generating reliable and translatable preclinical data. The findings from these studies will be instrumental in elucidating the therapeutic potential of this novel compound and will guide future research, including pharmacokinetic studies and investigations into its mechanism of action.

References

- Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. (2025, September 20). Vertex AI Search.

- Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC. Vertex AI Search.

- Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers - San Diego Instruments. (2023, July 18). Vertex AI Search.

- Critical Factors Influencing the In Vivo Performance of Long-acting Lipophilic Solutions—Impact on In Vitro Release Method Design - PMC. Vertex AI Search.

- Morris Water Maze - MMPC.org. (2024, January 3). Vertex AI Search.

- Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candid

- Passive Avoidance Test Procedure | PDF | Science & Mathem

- Shuttle Box Active/Passive Avoidance Protocol - Med Associ

- What is a Passive Avoidance Test? - Behavioral Science Research. (2022, May 4). Vertex AI Search.

- Morris Water Maze (Rats) | Animals in Science - Queen's University. Vertex AI Search.

- The passive Avoidance Test.

- Passive avoidance test - Panlab. Vertex AI Search.

- Recent Progress of Lipid Nanoparticles-Based Lipophilic Drug Delivery: Focus on Surface Modific

- Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associ

- Original Article Developing new ceramide analogs against non-small cell lung cancer (NSCLC). (2024, January 30). Vertex AI Search.

- Lipophilicity of Drug - BOC Sciences. (2024, April 23). Vertex AI Search.

- Anti-cancer effectiveness of a novel ceramide analog on chemo-sen... - Ingenta Connect. (2024, January 28). Vertex AI Search.

- A review of ceramide analogs as potential anticancer agents - PMC - NIH. Vertex AI Search.

- An investigation into the influence of drug lipophilicity on the in vivo absorption profiles from subcutaneous microspheres and in situ forming depots - ResearchG

- Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC. (2020, August 31). Vertex AI Search.

- Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP - MDPI. (2023, September 21). Vertex AI Search.

- Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents - njppp. Vertex AI Search.

- The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics - Gavin Publishers. (2025, January 1). Vertex AI Search.

- Effect of Rosuvastatin on learning and memory in scopolamine induced amnesia in Mice. Vertex AI Search.

- Dose-Effect Determination of a Neuroprotector Fraction Standardized in Coumarins of Tagetes lucida and Bioavailability - MDPI. (2023, March 17). Vertex AI Search.

- Stearoyl-L-carnitine chloride - TargetMol. Vertex AI Search.

- Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Ex - SciSpace. (2020, August 31). Vertex AI Search.

- Stearoylcarnitine | Endogenous Metabolite - TargetMol. Vertex AI Search.

- Dose optimization and time course of administration of neuroprotective...

- In-Vivo Efficacy of Neuroprotective Agents: A Comparative Guide for "2-Amino-2-(1H-tetrazol-5-yl)ethanol" - Benchchem. Vertex AI Search.

- How to Pick a Neuroprotective Drug in Stroke Without Losing Your Mind? - MDPI. Vertex AI Search.

- A zebrafish assay for identifying neuroprotectants in vivo - PubMed - NIH. (2006, July 15). Vertex AI Search.

- Metabolism in vivo of 5-oxo-L-proline and its inhibition by analogs of 5-oxo-L-proline. Vertex AI Search.

- Stearoyl-L-carnitine-d 3 (chloride) - Cayman Chemical. Vertex AI Search.

- Stearoyl- L -carnitine = 97.0 TLC 25597-09-5 - Sigma-Aldrich. Vertex AI Search.

- Effects of oral L-carnitine supplementation on in vivo long-chain fatty acid oxidation in healthy adults - PubMed. (2002, November 15). Vertex AI Search.

- (PDF) Studies on the Effects of L-Prolinamide, 5-OXO-L-Prolyl-L-Phenylanyl-4-Hydroxy Compound Produced by Pseudomonas Fluorescence against Cell Wall Protein (3GNU Receptor)

- In vitro and in vivo comparison between crystalline and co-amorphous salts of naproxen-arginine - Kinam Park. (2018, September 25). Vertex AI Search.

- Amino Acids in the Development of Prodrugs - MDPI. (2018, September 11). Vertex AI Search.

- Resolution of 5-oxo-L-prolinase into a 5-oxo-L-proline-dependent ATPase and a coupling protein - PubMed. (1984, July 10). Vertex AI Search.

Sources

- 1. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. oatext.com [oatext.com]

- 6. scispace.com [scispace.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]

- 10. mmpc.org [mmpc.org]

- 11. Morris Water Maze (Rats) | Animals in Science [queensu.ca]

- 12. scribd.com [scribd.com]

- 13. med-associates.com [med-associates.com]

- 14. What is a Passive Avoidance Test? [sandiegoinstruments.com]

- 15. researchgate.net [researchgate.net]

- 16. Passive avoidance test [panlab.com]

Optimizing Dermal Delivery of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate: A Biomimetic Lipid Approach

Abstract

2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate (CAS: 39659-52-4) represents a class of "functionalized barrier lipids." Structurally, it combines a lipophilic stearic acid tail with a hydrophilic L-pyroglutamic acid (PCA) headgroup via a glycerol linker. Unlike simple occlusives, this amphiphilic molecule functions as a pro-metabolic barrier repair agent . Upon enzymatic hydrolysis in the stratum corneum, it releases three bioactive components: Stearic acid (lipid replenishment), Glycerol (humectant), and L-PCA (Natural Moisturizing Factor).

This guide details the protocols for formulating this lipid into Lamellar Liquid Crystal (LLC) systems to maximize skin deposition and establishing analytical methods to quantify its metabolic conversion ex vivo.

Part 1: Physicochemical Characterization & Handling

Before formulation, the amphiphilic nature of the molecule must be managed.[1] It exhibits "pseudo-ceramide" behavior, tending to crystallize if not properly stabilized in the oil phase.

Solubility & HLB Profiling

-

Appearance: Waxy white solid / flakes.[2]

-

Melting Point: ~55–65°C (Must be heated to incorporate).

-

Calculated HLB: ~8–10 (Water-dispersible, but requires co-emulsifiers for stability).

-

Solubility:

-

Soluble: Hot ethanol, Isopropyl myristate, Caprylic/Capric Triglyceride (heated).

-

Insoluble: Cold water (forms dispersion).

-

Stability Warning (Hydrolysis)

The ester bond linking the PCA headgroup is susceptible to hydrolysis at extreme pH.

-

Optimal pH Range: 5.0 – 6.5.

-

Avoid: Strong alkaline environments (pH > 8.0) which accelerate ester cleavage and ring-opening of the pyrrolidone structure.

Part 2: Formulation Protocol – Lamellar Liquid Crystal (LLC) System

To maximize delivery, we do not use a standard micellar emulsion. Instead, we engineer a Lamellar Gel Network . This structure mimics the skin's intercellular lipid matrix, allowing the molecule to integrate seamlessly into the stratum corneum.

Experimental Workflow: Hot-High Shear Homogenization

Objective: Create an O/W emulsion where the target lipid forms anisotropic lamellar structures around oil droplets.

Reagents:

-

Phase A (Lipid Phase):

-

Phase B (Aqueous Phase):

-

Deionized Water: q.s. to 100%

-

Glycerin: 3.0%[5]

-

Xanthan Gum: 0.1% (Stabilizer)

-

-

Phase C (Neutralization/Preservation):

-

L-Arginine (10% sol): Adjust to pH 5.5

-

Preservative: q.s.

-

Step-by-Step Protocol:

-

Melting: Heat Phase A and Phase B in separate vessels to 75°C . Ensure the target molecule is fully solubilized in the oil phase (clear solution, no crystals).

-

Pre-Emulsification: Slowly add Phase B to Phase A while stirring at 500 RPM (overhead stirrer). Note: Adding water to oil initially helps form the lamellar phase.

-

High-Shear Homogenization: Increase speed to 3,000 – 5,000 RPM for 5 minutes. Maintain temperature at 70°C.

-

Controlled Cooling (Critical): Reduce agitation to 200 RPM. Cool at a rate of 1°C per minute .

-

Why? Rapid cooling "freezes" the lipids in amorphous states. Slow cooling allows the stearyl chains to align into organized lamellar bilayers (Maltese Cross pattern).

-

-

Crystallization Check: At 40°C, check a sample under a Polarized Light Microscope (PLM). You should see "Maltese Crosses" indicating lamellar liquid crystals, not random crystals.

Visualization of Formulation Logic

Figure 1: Critical process parameters for generating lamellar liquid crystal systems to ensure stability of the stearoyl-PCA derivative.

Part 3: Analytical Validation (HPLC-UV)

Quantifying the intact ester versus its hydrolysis products (PCA and Stearic Acid) is essential for stability testing and permeation studies.

Method Parameters[3][6][7]

-

Instrument: HPLC with UV/Vis Detector (or CAD for higher sensitivity).

-

Column: C18 Reverse Phase (e.g., Newcrom R1 or equivalent), 3 µm, 150 x 4.6 mm.

-

Mobile Phase:

-

Solvent A: Water + 0.1% Phosphoric Acid (or Formic acid for MS).

-

Solvent B: Acetonitrile (ACN).

-

-

Gradient:

-

0-2 min: 50% B (Isocratic)

-

2-15 min: 50% -> 95% B (Linear Gradient)

-

15-20 min: 95% B (Wash)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: 210 nm (Ester bond/Carbonyl). Note: Stearic acid has poor UV absorbance; if quantifying the tail, use CAD or ELSD.

-

Injection Volume: 10 µL.

Sample Preparation (Emulsion Extraction)

-

Weigh 1g of formulation.

-

Add 5mL Tetrahydrofuran (THF) to dissolve the lipid matrix.

-

Vortex for 2 minutes.

-

Dilute with Mobile Phase B (ACN) to volume.

-

Filter through 0.22 µm PTFE filter.

Part 4: Ex Vivo Permeation & Metabolic Fate Protocol

This experiment validates the "Pro-drug" mechanism: Does the molecule penetrate intact, and is it hydrolyzed in the skin?

Franz Diffusion Cell Setup

-

Membrane: Freshly excised porcine ear skin (dermatomed to 500 µm).

-

Donor Chamber: Apply 20 mg/cm² of the Lamellar Formulation (Section 2).

-

Receptor Fluid: PBS (pH 7.4) + 2% Brij-98 (or BSA).

-

Critical: The receptor fluid must contain a solubilizer (Brij or BSA) because the parent molecule is lipophilic and will not partition into pure saline (Sink Conditions).

-

-

Temperature: 32°C (Skin surface temperature).

-

Time Points: 2, 4, 8, 12, 24 hours.

Skin Extraction (Tape Stripping vs. Extraction)

-

Surface: Wash skin with 50:50 Ethanol:Water (Unabsorbed drug).

-

Stratum Corneum (SC): Perform 15 tape strips. Extract strips in Methanol.

-

Viable Epidermis/Dermis: Mince remaining tissue and homogenize in Methanol/THF (50:50).

Metabolic Pathway Visualization

The following diagram illustrates the enzymatic conversion you are looking for in the skin extraction data.

Figure 2: The enzymatic hydrolysis pathway within the viable epidermis. The parent molecule acts as a reservoir, releasing three distinct moisturizing factors.

Part 5: Data Interpretation

When analyzing Franz Cell data, organize results to distinguish between Penetration (Parent molecule in skin) and Metabolism (PCA release).

| Compartment | Analyte Detected | Interpretation |

| Donor (Wash) | Parent Molecule | Unabsorbed formulation. |

| Stratum Corneum (Tape) | Parent Molecule (High) | Reservoir function successful. Lipid integration.[6] |

| Viable Epidermis | Parent + PCA (Mix) | Metabolic conversion zone. Presence of free PCA indicates esterase activity. |

| Receptor Fluid | PCA (Trace) | Systemic absorption of the NMF (safe). Parent molecule should be negligible if barrier is intact. |

References

-

Chemical Identity & Properties

-

Analytical Methodology

- Formulation Science (Lamellar Systems)

-

Amphiphilic Delivery Systems

-

Mierzejewska, J., et al. (2025). "Amphiphilic Poly(γ‐glutamic acid) Derivatives for Delivering Doxorubicin." National Institutes of Health (NIH). Link (Contextual reference for PCA-derivative delivery mechanisms).

-

-

Lipid Analysis Techniques

-

Plante, M., et al. "Analysis of Lipids by HPLC-CAD." Thermo Fisher Scientific / HPLC.eu. Link

-

Sources

- 1. grandingredients.com [grandingredients.com]

- 2. avenalab.com [avenalab.com]

- 3. PubChemLite - 5-oxo-l-proline 2-hydroxy-3-(((9z)-1-oxo-9-octadecen-1-yl)oxy)propyl ester (C26H45NO6) [pubchemlite.lcsb.uni.lu]

- 4. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]

- 5. Basic formulation Cream with Glyceryl stearate SE - Hekserij [eng.hekserij.nl]

- 6. naturallythinking.com [naturallythinking.com]

- 7. 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate | SIELC Technologies [sielc.com]

Technical Support Center: Stability and Storage of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate

Welcome to the technical support guide for 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate. This document provides in-depth guidance on the stability and proper storage of this compound, addressing common challenges encountered in a research and development setting. The information herein is curated to ensure the integrity of your experiments and the longevity of the product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term and long-term storage temperature for 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate?

A1: For optimal stability, it is crucial to adhere to the following temperature guidelines:

-

Long-Term Storage: For extended periods, the compound in its solid form should be stored at or below -16°C.[1] Some suppliers of structurally similar lipid-based compounds, such as stearoyl-L-carnitine, recommend -20°C for long-term stability, with a shelf life of at least four years at this temperature.[2][3]

-

Short-Term Storage: While room temperature shipping may be acceptable for short durations, upon receipt, the compound should be promptly moved to its recommended long-term storage condition.[2][3] If the compound is in an organic solvent, it should be stored at -20°C ± 4°C.[1]

Q2: My solid 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate appears clumpy or gummy. What could be the cause?

A2: A change in the physical appearance of the compound, such as clumping or becoming gummy, is often an indication of moisture absorption.[4][5] This compound, like many lipids and fine chemicals, is likely hygroscopic, meaning it readily absorbs water from the atmosphere.[4][5][6][7] This can lead to both physical changes and chemical degradation.[4]

Q3: How does humidity affect the stability of this compound?

A3: Humidity is a critical factor influencing the stability of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate due to its ester linkage. The presence of water can lead to hydrolysis, a chemical reaction that breaks the ester bond, yielding the parent carboxylic acid (stearic acid) and the diol-prolinate derivative.[8][9][10][11] This degradation compromises the purity and efficacy of the compound. Therefore, minimizing exposure to moisture is paramount.[12][13]

Q4: The compound will be used in an aqueous buffer. What precautions should I take?

A4: Aqueous solutions of ester-containing lipids are generally less stable due to the increased risk of hydrolysis.[14] The rate of hydrolysis is significantly influenced by pH.[8][13] It is advisable to maintain the pH of the solution as close to neutral (pH 7) as possible.[14] Both acidic and basic conditions can catalyze the breakdown of the ester bond.[8][10] It is recommended to prepare aqueous solutions fresh for each experiment and avoid long-term storage in this state.[1]

Q5: Can I store solutions of this compound? If so, what is the best solvent and for how long?

A5: For prolonged storage, it is best to keep the compound in its solid form. If a stock solution is necessary, use a dry, aprotic organic solvent. Based on data for similar compounds, suitable solvents may include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol.[2][3][15] These solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[16] To prevent inactivation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.[16]

Troubleshooting Guide

| Observed Issue | Potential Cause(s) | Recommended Action(s) |

| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify storage conditions (temperature, humidity control). 2. Prepare fresh solutions from a new aliquot or vial. 3. Consider re-evaluating the purity of the compound via analytical methods like HPLC or LC-MS. |

| Change in physical appearance (e.g., clumping, discoloration) | Moisture absorption (hygroscopicity) or oxidation. | 1. Discard the affected batch as its purity is compromised. 2. Review handling procedures to minimize exposure to air and humidity.[4] 3. Store in a desiccator over a drying agent.[17] |

| Poor solubility in organic solvents | The compound may have degraded into more polar byproducts. | 1. Attempt to dissolve a small amount in a fresh, anhydrous solvent. 2. If solubility issues persist, it is likely a sign of degradation, and the batch should not be used. |

| Precipitate formation in stored solutions | Solvent evaporation or exceeding the solubility limit at low temperatures. | 1. Ensure the container is tightly sealed with a Teflon-lined cap to prevent evaporation.[18] 2. Gently warm the solution to room temperature and vortex to redissolve the precipitate before use. |

Experimental Protocols

Protocol 1: Proper Handling and Aliquoting of Solid Compound

This protocol outlines the best practices for handling the hygroscopic solid to maintain its integrity.

-

Equilibration: Before opening, allow the container of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.[1]

-

Inert Atmosphere: If possible, perform all manipulations within a glove box or under a gentle stream of an inert gas like argon or nitrogen.[17][19]

-

Weighing and Aliquoting: Quickly weigh the desired amount of the compound and transfer it to appropriately sized, clean, and dry glass vials with Teflon-lined caps.

-

Sealing and Storage: Tightly seal the vials, purge with an inert gas if possible, and store at ≤ -16°C.[1]

Protocol 2: Preparation and Storage of Stock Solutions

This protocol details the steps for preparing and storing stock solutions to minimize degradation.

-

Solvent Selection: Use a high-purity, anhydrous organic solvent.

-

Dissolution: Add the solvent to the pre-weighed, aliquoted solid compound. Mix gently by vortexing until fully dissolved.

-

Inert Gas Purging: Before sealing, flush the headspace of the vial with a dry, inert gas (e.g., argon or nitrogen) to displace oxygen and moisture.

-

Storage: Store the stock solution at -20°C for short-term use (up to one month) or -80°C for longer-term storage (up to six months).[16]

-

Usage: When needed, remove the vial from the freezer and allow it to warm to room temperature before opening to prevent condensation.

Visualizing Stability Factors and Degradation

Key Factors Influencing Stability

The stability of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate is a multifactorial issue. The following diagram illustrates the primary environmental factors that can lead to its degradation.

Caption: Environmental factors contributing to the degradation of the compound.

Hydrolytic Degradation Pathway

Hydrolysis is a primary degradation pathway for this ester-containing molecule, especially in the presence of moisture and catalyzed by acid or base.

Caption: Simplified pathway of hydrolytic degradation of the ester bond.

References

-

Avanti Polar Lipids. (n.d.). Storage and handling of lipids. Retrieved from [Link][1]

-

Avanti Polar Lipids. (n.d.). How Should I Store My Liposomes? Retrieved from [Link][14]

-

Ball, R. L., Bajaj, P., & Whitehead, K. A. (2017). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. International journal of nanomedicine, 12, 305–312. Retrieved from [Link][20]

-

Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link][11]

-

Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from [Link][10]

-

CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link][4]

-

Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link][7]

-

Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link][6]

-

Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link][21]

-

ResearchGate. (2015, November 25). Any advice about the stability of ester and carbamate containing compounds? Retrieved from [Link][17]

-

ResearchGate. (2021, February 3). For how long can I store lipids (in solution) in -20°C freezer? Retrieved from [Link][18]

-

Stabylia. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link][12]

-

University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

-

University of Pittsburgh, Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link][19]

-

Vaisala. (2025, October 2). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link][13]

-

Various Authors. (2017). The link between function and structure of esters. Personal Care Europe, 10(6), 57-60. Retrieved from [Link][8]

-

Massive Bio. (2025, December 30). Ester. Retrieved from [Link][9]

Sources

- 1. avantiresearch.com [avantiresearch.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 7. ibisscientific.com [ibisscientific.com]

- 8. aston-chemicals.com [aston-chemicals.com]

- 9. massivebio.com [massivebio.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. carbodiimide.com [carbodiimide.com]

- 13. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 14. avantiresearch.com [avantiresearch.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 20. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Support Center: 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the experimental challenges associated with this unique lipo-amino acid derivative. This guide is structured to address specific issues you may encounter, explaining not just the "what" but the "why" behind each troubleshooting step.

The molecule , 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate (CAS 39659-52-4), combines the polar L-pyroglutamic acid head group with a lipophilic monostearin tail. This amphiphilic nature is central to many of the handling and analysis challenges researchers face. This guide will equip you to anticipate and resolve these potential artifacts, ensuring the integrity and reproducibility of your results.

Section 1: Synthesis & Purification Artifacts

Synthesizing and purifying a molecule with both a long aliphatic chain and polar functional groups requires a nuanced approach. Artifacts often arise from incomplete reactions, side-product formation, and difficulties in separation.

FAQ 1: Low Yields and Incomplete Reactions

Question: I am attempting to synthesize 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate, but I'm consistently getting low yields with significant amounts of unreacted starting material. What's going wrong?

Answer: This is a common challenge stemming from the disparate solubility of the starting materials. The lipophilic stearoyl-containing precursor and the more polar pyroglutamic acid derivative may not achieve sufficient mutual solubility in common reaction solvents for the reaction to proceed to completion.

Troubleshooting Protocol:

-

Solvent System Optimization:

-

Initial Assessment: Standard solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) may be insufficient.

-

Recommended Action: Employ a solvent system known to solubilize both polar and non-polar reactants. A mixture of solvents is often effective. Consider using a more polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve the pyroglutamic acid derivative first, followed by the addition of a co-solvent like THF to dissolve the lipid component.

-

Causality: A homogenous reaction mixture is critical for efficient molecular collisions and reaction progression. Without it, the reaction is diffusion-limited, leading to low conversion rates.

-

-

Phase-Transfer Catalysis:

-

Scenario: If you are working with a biphasic system (e.g., an aqueous solution of the pyroglutamate salt and an organic solution of the lipid halide).

-

Recommended Action: Introduce a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB). The PTC shuttles the polar reactant across the phase boundary into the organic layer, facilitating the reaction.

-

-

Monitoring the Reaction:

-

Technique: Thin-Layer Chromatography (TLC) is an indispensable tool.[1]

-

Procedure: Use a solvent system that provides good separation between your starting materials and the product (e.g., a gradient of methanol in chloroform or ethyl acetate in hexanes). Co-spot your starting materials alongside the reaction mixture to accurately track their consumption. A reaction that appears stalled may simply require more time or gentle heating.

-

FAQ 2: Persistent Emulsions During Aqueous Workup

Question: During the liquid-liquid extraction step of my workup, I'm consistently forming a stable emulsion that refuses to separate. How can I break it?

Answer: The amphiphilic nature of your product makes it an effective surfactant, stabilizing the oil-in-water or water-in-oil droplets that form an emulsion. Vigorous shaking is the primary cause.

Troubleshooting Protocol:

-

Modify Extraction Technique:

-

Avoid Shaking: Instead of vigorous shaking, gently invert the separatory funnel 15-20 times, releasing pressure frequently.[2] This minimizes the energy input that creates fine droplets.

-

-

Break the Emulsion:

-

Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic components out of solution, which helps to break the emulsion.[3]

-

Gentle Swirling/Stirring: Allow the separatory funnel to stand for an extended period. Gentle swirling or stirring with a glass rod can help coalesce the dispersed droplets.

-

Filtration: In stubborn cases, filtering the entire emulsion through a pad of Celite® or glass wool can sometimes break the physical barrier between droplets.

-

Workflow for Purifying Lipophilic Compounds

The following diagram outlines a decision-making process for purifying compounds like 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate.

Caption: Decision tree for purification of amphiphilic compounds.

Section 2: Analytical Artifacts (HPLC & LC-MS)

The analysis of lipophilic compounds by High-Performance Liquid Chromatography (HPLC) is often plagued by artifacts such as poor peak shape, carryover, and ghost peaks. These issues can compromise data quality and lead to inaccurate quantification.

FAQ 1: Broad and Tailing Peaks in HPLC Analysis

Question: My HPLC chromatogram for 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate shows a broad, tailing peak instead of a sharp, symmetrical one. What causes this and how can I fix it?